molecular formula C17H20N4O3 B5911762 methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate

methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate

Cat. No. B5911762
M. Wt: 328.4 g/mol
InChI Key: BFVKBWNMHUDEKW-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate, also known as MBCB, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate varies depending on the application. In cancer therapy, this compound inhibits the PI3K/Akt/mTOR pathway, which plays a critical role in cell proliferation and survival. By inhibiting this pathway, this compound induces apoptosis in cancer cells. In anti-inflammatory treatment, this compound suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. Additionally, this compound reduces the expression of COX-2, which is involved in the production of prostaglandins. In agricultural pest control, this compound acts as a chitin synthesis inhibitor, preventing the formation of the insect exoskeleton and leading to insect death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects depending on the application. In cancer therapy, this compound induces apoptosis in cancer cells, leading to tumor growth inhibition. In anti-inflammatory treatment, this compound reduces inflammation by suppressing the production of pro-inflammatory cytokines and reducing the expression of COX-2. In agricultural pest control, this compound acts as a potent insecticide, leading to insect death.

Advantages and Limitations for Lab Experiments

Methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate has several advantages for lab experiments, including high potency, selectivity, and low toxicity. However, this compound also has some limitations, including limited solubility in water and potential side effects in vivo.

Future Directions

Several future directions for methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate research include exploring its potential applications in other areas, such as neurodegenerative diseases, cardiovascular diseases, and bacterial infections. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its pharmacokinetic properties. Finally, more research is needed to elucidate the mechanism of action of this compound in different applications and identify potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of this compound involves a multi-step process, and its mechanism of action varies depending on the application. This compound exhibits significant biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, several future directions for this compound research have been identified, including exploring its potential applications in other areas, optimizing its synthesis method, and elucidating its mechanism of action.

Synthesis Methods

Methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate can be synthesized through a multi-step process involving the reaction of 4-bromomethyl benzoate with tert-butyl hydrazine, followed by the reaction of the resulting compound with 3-tert-butyl-5-formyl-1H-pyrazole-4-carboxylic acid hydrazide. The final product is obtained through a condensation reaction between the intermediate and methyl benzoate.

Scientific Research Applications

Methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate has been widely studied for its potential applications in various areas, including cancer therapy, anti-inflammatory treatment, and agricultural pest control. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. In anti-inflammatory treatment, this compound has been found to suppress the production of pro-inflammatory cytokines and reduce the expression of COX-2. In agricultural pest control, this compound has been demonstrated to exhibit potent insecticidal activity against several insect species.

properties

IUPAC Name

methyl 4-[(Z)-[(5-tert-butyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-17(2,3)14-9-13(19-20-14)15(22)21-18-10-11-5-7-12(8-6-11)16(23)24-4/h5-10H,1-4H3,(H,19,20)(H,21,22)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVKBWNMHUDEKW-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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